REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][CH2:9][CH:10]1[CH2:11][CH2:12][CH:13]([NH:16][C:17]([O:18][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)=[O:26])[CH2:14][CH2:15]1)([CH3:5])([CH3:6])[CH3:7].[CH3:28][CH2:29][OH:30].[ClH:27]>>[ClH:27].[NH2:8][CH2:9][CH:10]1[CH2:11][CH2:12][CH:13]([NH:16][C:17]([O:18][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)=[O:26])[CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCC1CCC(NC(=O)OCc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NCC1CCC(NC(=O)OCc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |